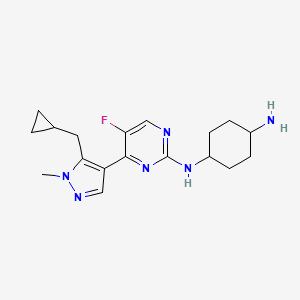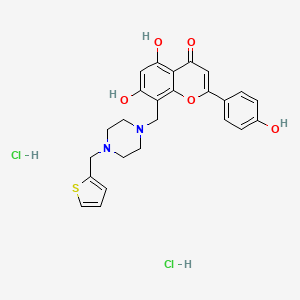
PARP1-IN-5 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PARP1-IN-5 dihydrochloride is an orally active, potent, and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1). This compound has shown significant potential in cancer research due to its ability to inhibit PARP-1 with an IC50 value of 14.7 nM . PARP-1 is a crucial enzyme involved in DNA repair mechanisms, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PARP1-IN-5 dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The production process is optimized for cost-effectiveness and scalability, making it feasible for large-scale manufacturing .
化学反应分析
Types of Reactions: PARP1-IN-5 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced activity and selectivity. These derivatives are often tested for their efficacy in inhibiting PARP-1 and their potential use in cancer therapy .
科学研究应用
PARP1-IN-5 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of PARP-1 inhibition and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of PARP-1 in DNA repair and other cellular processes . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those with defects in DNA repair pathways . In industry, it is used in the development of new drugs and as a reference compound for quality control and standardization .
作用机制
PARP1-IN-5 dihydrochloride exerts its effects by selectively inhibiting PARP-1, an enzyme involved in the repair of DNA single-strand breaks. Upon DNA damage, PARP-1 is activated and facilitates the repair process by adding poly (ADP-ribose) chains to itself and other proteins involved in DNA repair . By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately causing cell death in cancer cells . This mechanism is particularly effective in cancers with defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .
相似化合物的比较
PARP1-IN-5 dihydrochloride is unique among PARP inhibitors due to its high selectivity and potency. Similar compounds include Olaparib, Rucaparib, Niraparib, and Talazoparib, which are also PARP inhibitors approved for cancer treatment . this compound has shown superior selectivity towards PARP-1 and improved anticancer activity in preclinical studies . This makes it a promising candidate for further development and clinical evaluation.
Conclusion
This compound is a potent and selective PARP-1 inhibitor with significant potential in cancer research and therapy. Its unique properties and mechanism of action make it a valuable tool for studying DNA repair processes and developing new cancer treatments. Further research and development are needed to fully realize its potential and bring it to clinical use.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXDSXSUYRPYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
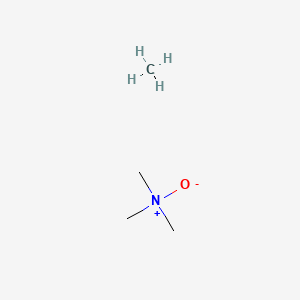
![(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)

![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)
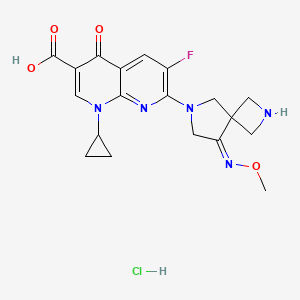

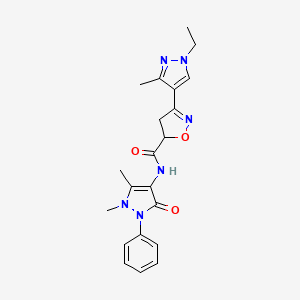
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B10828004.png)
![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B10828015.png)
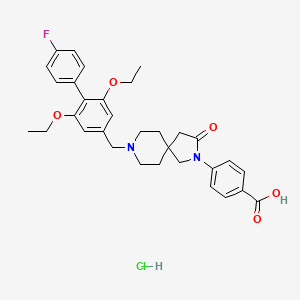
![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828027.png)
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B10828032.png)
